1-(Mmethylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole
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Overview
Description
1-(Mmethylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole is a complex organic compound with a unique structure that includes a trifluoromethyl group, a boronate ester, and a methylsulfonyl group
Preparation Methods
The synthesis of 1-(Mmethylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and subsequent functionalization with the boronate ester and methylsulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The boronate ester can be reduced to form boronic acids or alcohols.
Scientific Research Applications
1-(Mmethylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the development of probes for biological imaging.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the boronate ester can participate in reversible covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents, such as:
- 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-chloro-1H-indole
- 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-bromo-1H-indole These compounds share similar structural features but differ in their chemical reactivity and potential applications. The presence of different substituents can significantly impact their physical and chemical properties, making each compound unique in its own right .
Properties
Molecular Formula |
C16H19BF3NO4S |
---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
1-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)indole |
InChI |
InChI=1S/C16H19BF3NO4S/c1-14(2)15(3,4)25-17(24-14)12-8-10(16(18,19)20)9-13-11(12)6-7-21(13)26(5,22)23/h6-9H,1-5H3 |
InChI Key |
XBDSORAQXWHIJR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3S(=O)(=O)C)C(F)(F)F |
Origin of Product |
United States |
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